molecular formula C26H20Cl2N4O4S B1667226 BMS-587101 CAS No. 509083-77-6

BMS-587101

Katalognummer: B1667226
CAS-Nummer: 509083-77-6
Molekulargewicht: 555.4 g/mol
InChI-Schlüssel: NXNKJLOEGWSJGI-BKMJKUGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Herstellungsmethoden

    • Synthesewege: Die spezifischen Synthesewege für this compound sind proprietär, aber es wird chemisch synthetisiert.
    • Reaktionsbedingungen: Details zu den Reaktionsbedingungen (wie Temperatur, Lösungsmittel und Katalysatoren) sind nicht öffentlich zugänglich.
    • Industrielle Produktion: Informationen über großtechnische Produktionsverfahren sind begrenzt.
  • Vorbereitungsmethoden

    • Synthetic routes: The specific synthetic pathways for BMS-587101 are proprietary, but it is chemically synthesized.
    • Reaction conditions: Details regarding reaction conditions (such as temperature, solvents, and catalysts) are not publicly available.
    • Industrial production: Information on large-scale industrial production methods is limited.
  • Analyse Chemischer Reaktionen

    • BMS-587101 durchläuft verschiedene Reaktionen, darunter Oxidation, Reduktion und Substitution.
    • Häufige Reagenzien: Dazu können Oxidationsmittel (z. B. Peroxide), Reduktionsmittel (z. B. Hydride) und Nukleophile (z. B. Amine) gehören.
    • Hauptprodukte: Die spezifischen gebildeten Produkte hängen von den Reaktionsbedingungen und den Ausgangsmaterialien ab.
  • Wissenschaftliche Forschungsanwendungen

    Introduction to BMS-587101

    This compound is a small-molecule antagonist targeting the LFA-1 (αLβ2 integrin) pathway, primarily involved in immune responses and inflammation. This compound has garnered attention for its potential applications in treating autoimmune diseases, particularly rheumatoid arthritis, by inhibiting leukocyte adhesion and migration. The following sections detail its scientific research applications, supported by comprehensive data tables and case studies.

    Rheumatoid Arthritis

    Clinical Studies : this compound has shown significant efficacy in preclinical models of rheumatoid arthritis. In studies involving collagen-induced arthritis (CIA) and antibody-induced arthritis (AIA), oral administration of this compound resulted in improved clinical scores and substantial reductions in pro-inflammatory cytokines within the joints .

    Table 1: Efficacy of this compound in Arthritis Models

    Model TypeDose (mg/kg)Clinical Score ImprovementCytokine Level Reduction
    Collagen-Induced≥65SignificantHigh
    Antibody-Induced≥65Comparable to Ab treatmentSignificant

    Psoriasis

    This compound was also investigated for topical use in psoriasis treatment. However, development was halted due to observed hepatotoxicity during trials . Despite this setback, the compound's mechanism suggests potential benefits in reducing inflammation associated with skin conditions.

    Cancer Immunotherapy

    Recent research indicates that this compound may enhance the efficacy of cancer immunotherapies by modulating T cell responses within the tumor microenvironment. By reducing T cell exhaustion and promoting effective immune interactions, it holds promise as an adjunct therapy in oncology .

    Case Study 1: Rheumatoid Arthritis Model

    In a controlled study using CIA mice, this compound was administered at varying doses. The results demonstrated a marked reduction in joint inflammation and bone destruction compared to vehicle controls. Histopathological assessments revealed significantly improved bone density markers in treated groups.

    Case Study 2: Cancer Immunotherapy Enhancement

    In a study exploring the effects of this compound on tumor-infiltrating lymphocytes (TILs), researchers found that treatment improved TIL function and enhanced their ability to target cancer cells. This suggests a dual role for this compound in both reducing autoimmune pathology and enhancing anti-tumor immunity .

    Wirkmechanismus

    • BMS-587101 inhibits LFA-1-mediated T-cell proliferation and adhesion.
    • Molecular targets: LFA-1 receptors on immune cells.
    • Pathways: It modulates immune responses by interfering with cell-cell interactions.
  • Vergleich Mit ähnlichen Verbindungen

    • Die Einzigartigkeit von BMS-587101 liegt in seiner spezifischen LFA-1-Antagonismus.
    • Ähnliche Verbindungen: Obwohl ich keine umfassende Liste habe, existieren in Forschungs- und klinischen Umgebungen andere LFA-1-Inhibitoren.

    Biologische Aktivität

    BMS-587101 is a small-molecule antagonist targeting the leukocyte function-associated antigen-1 (LFA-1), a critical integrin involved in immune cell adhesion and signaling. This compound has been investigated for its potential therapeutic applications in various inflammatory and autoimmune conditions, particularly rheumatoid arthritis (RA) and psoriasis. The following sections detail the biological activity, mechanisms of action, and relevant case studies associated with this compound.

    This compound functions by inhibiting the interaction between LFA-1 and its counterligand, intercellular adhesion molecule-1 (ICAM-1). This blockade reduces leukocyte adhesion to endothelial cells, thereby diminishing inflammatory responses. The compound has demonstrated efficacy in preclinical models by:

    • Inhibiting T Cell Adhesion : this compound effectively inhibits LFA-1-mediated adhesion of human T cells to human umbilical vein endothelial cells (HUVEC) and mouse T cells to mouse brain microvascular endothelial cells (b.END3) with significant potency .
    • Reducing Cytokine Production : It decreases Th1 cytokine production in response to specific T cell activators, such as staphylococcal enterotoxin B (SEB), indicating a broader immunosuppressive effect .

    Efficacy in Arthritis Models

    This compound has been evaluated in two prominent rodent models of arthritis:

    • Antibody-Induced Arthritis (AIA) : In this model, oral administration of this compound resulted in a significant reduction in clinical scores compared to vehicle controls. The compound also lowered pro-inflammatory cytokine mRNA levels in affected joints .
    • Collagen-Induced Arthritis (CIA) : Similar results were observed, with treated mice exhibiting reduced inflammation and bone destruction. Histopathological analyses showed marked protection against joint damage, affirming the potential of this compound as a disease-modifying antirheumatic drug (DMARD) .

    Summary of Biological Activity

    The following table summarizes the key findings from various studies on the biological activity of this compound:

    Study Model Key Findings
    In vitro studiesHuman T cellsInhibited T cell adhesion and proliferation; reduced Th1 cytokine production
    AIA modelRodent modelSignificant reduction in clinical scores and joint cytokine levels
    CIA modelRodent modelMarked protection against inflammation and bone destruction; improved histology

    Clinical Trials and Applications

    This compound reached clinical phase II trials for moderate to severe psoriasis but was discontinued due to hepatotoxicity concerns . Despite this setback, its role as an LFA-1 antagonist remains a focal point for further research into integrin-targeting therapies.

    Q & A

    Basic Research Questions

    Q. What is the molecular mechanism of BMS-587101 in inhibiting LFA-1/ICAM-1 interactions?

    this compound acts as a competitive antagonist of leukocyte function-associated antigen-1 (LFA-1), binding to the αL subunit’s I domain to block its interaction with ICAM-1. This inhibition disrupts T cell adhesion to endothelial cells, reducing leukocyte trafficking and pro-inflammatory cytokine production (e.g., TNF-α, IL-1β) . Key methodologies for validation include:

    • In vitro adhesion assays using Jurkat T cells and ICAM-1-coated plates .
    • Surface plasmon resonance (SPR) to quantify binding affinity (IC₅₀ = 0.63 nM for LFA-1) .

    Q. What preclinical models demonstrate the efficacy of this compound in inflammatory diseases?

    this compound significantly reduced joint inflammation and bone erosion in two murine models:

    • Collagen-induced arthritis (CIA): Oral administration (10 mg/kg/day) reduced clinical scores by 50% compared to vehicle controls .
    • Antibody-induced arthritis (AIA): Inhibited synovial cytokine mRNA (e.g., IL-6, IL-17) by >70% .
      Methodological Note: Efficacy was benchmarked against anti-LFA-1 monoclonal antibodies to validate target specificity .

    Q. How does this compound’s pharmacokinetic profile support its use in chronic inflammatory studies?

    The compound exhibits high oral bioavailability (>50% in rodents) and a plasma half-life of ~6 hours, enabling sustained LFA-1 inhibition. Key parameters were determined via:

    • LC-MS/MS analysis of plasma samples .
    • Cross-reactivity studies confirming activity in murine and human LFA-1 .

    Advanced Research Questions

    Q. What structural features of this compound optimize its binding to LFA-1?

    The spirocyclic hydantoin core and 3-thiophenecarboxylic acid substituent are critical for high-affinity binding. X-ray crystallography revealed:

    • A hydrogen bond between the hydantoin carbonyl and Arg241 of LFA-1’s αI domain .
    • Hydrophobic interactions with Tyr257 and Lys263 stabilize the bound conformation .
      Synthetic Challenge: Diastereoselective [3+2] azomethine ylide cycloaddition was used to construct the spirocyclic core, achieving >98% enantiomeric excess via classical resolution .

    Q. How do data from this compound studies resolve contradictions in LFA-1 antagonist efficacy?

    Prior small-molecule LFA-1 antagonists failed in rodent models due to poor bioavailability or off-target effects. This compound addressed these via:

    • Species cross-reactivity: Demonstrated IC₅₀ < 1 nM for human and murine LFA-1 .
    • Target engagement validation: Ex vivo flow cytometry confirmed reduced T cell activation in treated animals .

    Q. What methodological limitations exist in current this compound research?

    • Translational gaps: While effective in murine arthritis, human trials (e.g., psoriasis Phase II) showed mixed results, possibly due to differences in LFA-1 expression or disease heterogeneity .
    • Off-target profiling: Limited data on interactions with other integrins (e.g., αvβ1, α4β1) may confound mechanistic interpretations .

    Q. How can structural analogs of this compound improve therapeutic outcomes?

    Structure-activity relationship (SAR) studies identified:

    • Substitution at C9: A 4-cyanophenyl group enhances potency by 10-fold compared to unsubstituted analogs .
    • Methylation of the hydantoin nitrogen: Reduces metabolic clearance in hepatic microsome assays .

    Q. Methodological Tables

    Table 1. Key In Vitro and In Vivo Parameters of this compound

    ParameterValueMethodologyReference
    LFA-1 IC₅₀ (human)0.63 nMSPR, T cell adhesion assay
    Oral bioavailability (rat)52%LC-MS/MS pharmacokinetics
    Plasma half-life (mouse)6.2 hoursRadiolabeled tracer study

    Table 2. Comparative Efficacy in Arthritis Models

    ModelDose (mg/kg/day)Clinical Score ReductionBone Erosion InhibitionReference
    Collagen-induced1050%60%
    Antibody-induced1065%75%

    Q. Critical Analysis of Contradictions

    • Rodent vs. Human Efficacy: this compound’s success in mice contrasts with limited clinical translation, highlighting the need for humanized LFA-1 models .
    • Hydantoin Scaffold Toxicity: While hydantoins (e.g., phenytoin) are associated with hepatic toxicity, this compound’s safety profile remains understudied .

    Eigenschaften

    IUPAC Name

    5-[[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]methyl]thiophene-3-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H20Cl2N4O4S/c1-30-25(36)32(20-8-18(27)7-19(28)9-20)24(35)26(30)14-31(11-21-6-17(13-37-21)23(33)34)12-22(26)16-4-2-15(10-29)3-5-16/h2-9,13,22H,11-12,14H2,1H3,(H,33,34)/t22-,26+/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NXNKJLOEGWSJGI-BKMJKUGQSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CN1C(=O)N(C(=O)[C@]12CN(C[C@H]2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H20Cl2N4O4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    555.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    509083-77-6
    Record name BMS-587101
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0509083776
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name BMS-587101
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7E4UQL93
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.